N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide
Description
N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzoyl group and an oxamide moiety
Properties
IUPAC Name |
N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N4O3/c1-15-3-5-18(13-16(15)2)27-22(31)21(30)26-7-8-28-9-11-29(12-10-28)23(32)19-6-4-17(24)14-20(19)25/h3-6,13-14H,7-12H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVNUMMPRIIRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide typically involves multiple steps:
Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the piperazine intermediate: The 2,4-dichlorobenzoyl chloride is then reacted with piperazine to form the 2,4-dichlorobenzoyl-piperazine intermediate.
Coupling with oxamide: Finally, the intermediate is coupled with N’-(3,4-dimethylphenyl)oxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:
Substitution reactions: The dichlorobenzoyl group can participate in nucleophilic aromatic substitution due to the electron-withdrawing chlorine atoms.
Oxidation and reduction: The piperazine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The oxamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the piperazine ring.
Reduction: Reduced forms of the piperazine ring.
Hydrolysis: Breakdown products of the oxamide moiety.
Scientific Research Applications
N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the dichlorobenzoyl group can enhance binding affinity. The oxamide moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A potent and selective dopamine D4 ligand.
2,4-dichloro-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]benzamide: Another compound with a similar structure but different functional groups.
Uniqueness
N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N’-(3,4-dimethylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzoyl group enhances its reactivity, while the piperazine and oxamide moieties provide stability and potential biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
